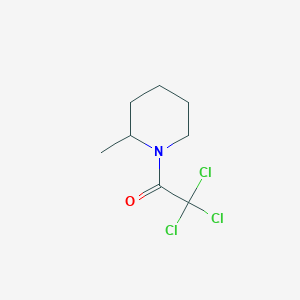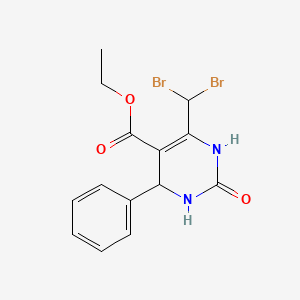![molecular formula C18H18N2O6 B4949841 N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)
N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxine ring and a methoxyphenoxy group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the methoxyphenoxy group. The final step involves the acetylation of the compound to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality of the final product .
化学反应分析
Types of Reactions
N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
科学研究应用
N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism by which N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Some compounds similar to N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide include:
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
What sets N’-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-23-12-6-8-13(9-7-12)24-11-17(21)19-20-18(22)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEACEQTGPVUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
![[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
![2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B4949768.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4949771.png)
![9-benzyl-N,2-diphenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B4949797.png)
![N-[2-[4-[2-(butanoylamino)benzoyl]piperazine-1-carbonyl]phenyl]butanamide](/img/structure/B4949801.png)

![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)

![2-(4-bromo-2-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4949820.png)

![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4949857.png)
![N-(2-methoxybenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949860.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)
